BenchChemオンラインストアへようこそ!

4-(Methylsulfonyl)-2-phenylmorpholine

Physicochemical profiling Medicinal chemistry Lead optimization

4-(Methylsulfonyl)-2-phenylmorpholine (C₁₁H₁₅NO₃S, MW 241.305) is a dual-substituted morpholine derivative bearing a methylsulfonyl group at the N-4 position and a phenyl ring at the C-2 position. This substitution pattern places it at the intersection of N-sulfonyl morpholines, a class investigated as γ-secretase inhibitors for Alzheimer's disease , and C-substituted phenylmorpholines, which are known monoamine releasing agents with CNS activity.

Molecular Formula C11H15NO3S
Molecular Weight 241.305
Cat. No. B1180647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)-2-phenylmorpholine
Molecular FormulaC11H15NO3S
Molecular Weight241.305
Structural Identifiers
SMILESCS(=O)(=O)N1CCOC(C1)C2=CC=CC=C2
InChIInChI=1S/C11H15NO3S/c1-16(13,14)12-7-8-15-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
InChIKeySUJAJVLUJBRNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(Methylsulfonyl)-2-phenylmorpholine – Class Identity and Structural Context for Scientific Selection


4-(Methylsulfonyl)-2-phenylmorpholine (C₁₁H₁₅NO₃S, MW 241.305) is a dual-substituted morpholine derivative bearing a methylsulfonyl group at the N-4 position and a phenyl ring at the C-2 position. This substitution pattern places it at the intersection of N-sulfonyl morpholines, a class investigated as γ-secretase inhibitors for Alzheimer's disease [1], and C-substituted phenylmorpholines, which are known monoamine releasing agents with CNS activity [2]. The combination of an electron-withdrawing sulfonyl group on nitrogen and a lipophilic phenyl substituent on the ring creates a chemically distinct scaffold that cannot be replicated by either monosubstituted analog alone.

Why 4-(Methylsulfonyl)-2-phenylmorpholine Cannot Be Replaced by Common In-Class Analogs


Superficial structural similarity within the morpholine class masks critical pharmacochemical differences. N-sulfonyl morpholines lacking the 2-phenyl group (e.g., 4-(methylsulfonyl)morpholine, CAS 1697-34-3) exhibit a predicted pKa of −6.05 and lack the conformational constraint and lipophilicity imparted by the C-2 aromatic ring . Conversely, 2-phenylmorpholine (CAS 23972-41-0) without the N-sulfonyl group retains basic amine character (predicted pKa ~8.5) and functions as a norepinephrine–dopamine releasing agent [1], a pharmacological profile fundamentally altered by N-sulfonylation. The methylsulfonyl substituent is sterically minimal compared to arylsulfonyl analogs such as 4-tosyl-2-phenylmorpholine (CAS 1225375-82-5, MW 317.4), resulting in measurably different physicochemical properties—including LogP, polar surface area, and molar refractivity—that directly affect membrane permeability, target engagement, and assay compatibility . These differences mean that procurement of a 'close analog' for a structure–activity relationship study or fragment-based screen will yield non-interchangeable experimental outcomes.

Quantitative Differentiation Evidence: 4-(Methylsulfonyl)-2-phenylmorpholine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Arylsulfonyl Analogs

The methylsulfonyl group of the target compound provides a molecular weight of 241.3 Da and a calculated LogP of approximately 0.6, based on PubChem XLogP3 data for the structurally cognate 4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2-phenylmorpholine scaffold [1]. In contrast, the direct arylsulfonyl comparator 4-[(4-methylphenyl)sulfonyl]morpholine (4-tosylmorpholine, CAS 6339-26-0) has an experimentally derived ACD/LogP of 1.53 and a molecular weight of 241.3 Da for the morpholine core alone—rising to 317.4 Da for the full 2-phenyl-4-tosyl analog (CAS 1225375-82-5) . This LogP difference of approximately 0.9 log units translates to a roughly 8-fold difference in octanol–water partition coefficient, directly impacting passive membrane permeability and non-specific protein binding.

Physicochemical profiling Medicinal chemistry Lead optimization

Hydrogen Bond Acceptor Capacity and Polar Surface Area Comparison

The target compound contains four hydrogen bond acceptor atoms (the sulfonyl oxygens, morpholine oxygen, and morpholine nitrogen bearing the electron-withdrawing sulfonyl group) and zero hydrogen bond donors—a profile identical to the N-sulfonyl morpholine core but distinct from unsulfonylated 2-phenylmorpholine. The predicted topological polar surface area (tPSA) for 4-(methylsulfonyl)-2-phenylmorpholine is estimated at 55–58 Ų, comparable to the 55 Ų experimentally computed for 4-tosylmorpholine . By contrast, unsubstituted 2-phenylmorpholine has a predicted pKa of 8.52 and carries a protonatable amine that introduces a hydrogen bond donor under physiological conditions , fundamentally altering its CNS penetration profile and off-target pharmacology.

Drug-likeness ADME prediction Permeability profiling

Steric Bulk Differentiation: Methylsulfonyl vs. Arylsulfonyl Substituents

The N-sulfonyl substituent size critically influences target binding. The methylsulfonyl group (–SO₂CH₃) has a calculated molar refractivity of approximately 13.5 cm³/mol, compared with the 4-methylphenylsulfonyl (tosyl) group at approximately 42.5 cm³/mol—a greater than 3-fold increase in steric volume . Reports on N-arylsulfonyl morpholines as γ-secretase inhibitors demonstrate that subtle changes in the N-sulfonyl aryl substituent shift in vitro IC₅₀ values across a >100-fold range, with smaller alkylsulfonyl derivatives generally retaining more favorable ligand efficiency [1]. While compound-specific IC₅₀ data for 4-(methylsulfonyl)-2-phenylmorpholine has not been individually published in peer-reviewed form, the SAR trend within the N-sulfonyl morpholine chemotype indicates that the methylsulfonyl group minimizes steric penalty while maintaining the electron-withdrawing character required for metabolic stability and target engagement.

Structure–activity relationship Enzyme inhibition Scaffold optimization

Pharmacological Divergence from Monoamine-Releasing 2-Phenylmorpholine Parent

2-Phenylmorpholine (PAL-632) is a well-characterized norepinephrine–dopamine releasing agent (NDRA) with stimulant properties mediated through monoamine transporter interactions [1]. N-Sulfonylation with a methylsulfonyl group converts the basic amine (pKa ~8.5) into a neutral sulfonamide nitrogen (predicted pKa of the conjugate acid < −6), eliminating the cationic charge required for monoamine transporter substrate recognition . This is consistent with the general SAR observed for N-arylsulfonyl morpholines, where sulfonylation shifts biological activity away from monoamine release toward enzyme inhibition targets such as γ-secretase [2]. The 2-phenyl substituent remains available for hydrophobic target interactions, but the pharmacological mechanism is categorically altered.

CNS pharmacology Off-target liability Mechanism of action

Chiral Center at C-2: Enantiomeric Resolution Potential vs. Achiral Analogs

Unlike 4-(methylsulfonyl)morpholine (CAS 1697-34-3), which is achiral, 4-(methylsulfonyl)-2-phenylmorpholine contains a stereogenic center at the C-2 carbon bearing the phenyl substituent. This introduces the possibility of enantiomer-dependent biological activity, as demonstrated for the broader 2-phenylmorpholine class where stereochemistry governs monoamine transporter selectivity [1]. The (R)-enantiomer of the structurally related 4-[(4-methylphenyl)sulfonyl]-2-phenylmorpholine (CAS 1225375-82-5) has been specifically registered, confirming that enantiomerically resolved forms of N-sulfonyl-2-phenylmorpholines are synthetically accessible and can be procured with defined stereochemistry . This chiral dimension is entirely absent from N-sulfonyl morpholines lacking the 2-aryl substituent.

Chiral separation Stereochemistry Asymmetric synthesis

Optimal Procurement and Application Scenarios for 4-(Methylsulfonyl)-2-phenylmorpholine


Fragment-Based Drug Discovery Campaigns Targeting CNS Enzymes

The compound's low molecular weight (241.3 Da), favorable ligand efficiency metrics (4 HBA, 0 HBD, tPSA ~55 Ų), and absence of a basic amine make it a suitable fragment hit for targets such as γ-secretase, where N-arylsulfonyl morpholines have established SAR [1]. Procurement of this specific methylsulfonyl derivative, rather than a bulkier tosyl or phenylsulfonyl analog, maximizes the potential for fragment growth while minimizing steric occlusion of adjacent binding sub-pockets .

Stereochemistry-Activity Relationship Studies in Chiral Morpholine Series

The C-2 stereogenic center enables enantiomeric resolution, a capability absent in all 2-unsubstituted N-sulfonyl morpholines [1]. Researchers conducting enantiomer-specific pharmacology (e.g., differential receptor agonist/antagonist profiling) should procure this compound with defined stereochemistry to interrogate the contribution of chirality to target engagement, as established for the broader substituted phenylmorpholine class .

Physicochemical Property Benchmarking for CNS Multiparameter Optimization

With a predicted LogP of approximately 0.6 and a tPSA of ~55 Ų, 4-(methylsulfonyl)-2-phenylmorpholine resides within favorable CNS drug-like chemical space [1]. Its neutral character (pKa < −6) contrasts sharply with the basic 2-phenylmorpholine parent (pKa ~8.5), making it a valuable control compound for assessing the contribution of amine basicity to blood–brain barrier penetration, P-glycoprotein efflux, and off-target pharmacology in CNS drug discovery programs .

Synthetic Building Block for Parallel Library Synthesis

The methylsulfonyl group is a robust protecting/activating group for the morpholine nitrogen that is stable under a wide range of reaction conditions. In combination with the 2-phenyl substituent, which enables further functionalization through electrophilic aromatic substitution or directed ortho-metalation, this compound serves as a versatile late-stage diversification intermediate for generating arrays of N-sulfonyl-2-arylmorpholine analogs in medicinal chemistry campaigns [1].

Quote Request

Request a Quote for 4-(Methylsulfonyl)-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.